molecular formula C6H5ClN4 B1455723 7-Chloro-5-methyl-[1,2,4]triazolo[4,3-c]pyrimidine CAS No. 1354951-50-0

7-Chloro-5-methyl-[1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B1455723
CAS No.: 1354951-50-0
M. Wt: 168.58 g/mol
InChI Key: RVAIQSKWWCNIDC-UHFFFAOYSA-N
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Description

7-Chloro-5-methyl-[1,2,4]triazolo[4,3-c]pyrimidine ( 1354951-50-0) is a versatile nitrogen-rich heterocyclic compound with a molecular formula of C6H5ClN4 and a molecular weight of 168.58 g/mol . It is recognized as a valuable heterocyclic building block in organic synthesis and medicinal chemistry research . The chloro and methyl functional groups on the triazolopyrimidine scaffold make it a versatile intermediate for further chemical modifications, primarily through nucleophilic substitution reactions . Patents indicate that related triazolopyrimidine derivatives have been investigated for various biological activities, suggesting its potential application as a core structure in the development of novel pharmacologically active molecules . As a key synthetic precursor, it enables researchers to construct more complex molecular architectures for use in drug discovery and development programs . This product is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers can access supporting documentation, including NMR and HPLC data, to ensure compound identity and purity for their specific applications .

Properties

IUPAC Name

7-chloro-5-methyl-[1,2,4]triazolo[4,3-c]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c1-4-9-5(7)2-6-10-8-3-11(4)6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVAIQSKWWCNIDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC2=NN=CN12)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Aminotriazole with Chloro-methylpyrimidine Precursors

A common and effective synthetic approach involves the cyclization reaction between 5-amino-1H-1,2,4-triazole and 2-chloro-3-methylpyrimidine in the presence of a base such as sodium hydroxide. This reaction is typically carried out in polar solvents like ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate ring closure and formation of the fused triazolopyrimidine structure.

  • Reaction Conditions:
    • Base: Sodium hydroxide
    • Solvent: Ethanol or DMF
    • Temperature: Elevated (reflux or controlled heating)
    • Time: Several hours until completion

This method yields the target compound by nucleophilic substitution followed by cyclization, providing good yields and purity suitable for further applications.

Phosphorus Oxychloride-Mediated Chlorination

Another preparative method involves chlorination at the 7-position using phosphorus oxychloride (POCl₃). Starting from a hydroxylated precursor such as 7-hydroxy-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine, the compound is refluxed with POCl₃ and triethylamine in 1,4-dioxane at approximately 105°C for 3 hours. This results in substitution of the hydroxyl group by chlorine, yielding 7-chloro-5-methyl-triazolo[4,3-c]pyrimidine.

  • Reaction Conditions:
    • Chlorinating agent: POCl₃
    • Base: Triethylamine (Et₃N)
    • Solvent: 1,4-dioxane
    • Temperature: 105°C
    • Time: 3 hours
    • Yield: Approximately 65%

This method is particularly useful for introducing the chlorine substituent regioselectively at the 7-position.

One-Pot Cyclization Methods

One-pot synthetic strategies have been reported involving the reaction of aminoguanidine, β-ketoesters (such as ethyl 3-oxohexanoate), and aromatic aldehydes in DMF. This approach enables the simultaneous formation of the triazole and pyrimidine rings in a single step, improving synthetic efficiency and reducing purification steps.

  • Advantages:
    • Streamlined synthesis
    • Potential for structural diversification through choice of aldehydes
    • Moderate to good yields depending on substituents and conditions

This method is valuable for rapid generation of compound libraries for biological screening.

Industrial Scale Preparation

Industrial production employs similar synthetic routes but optimized for scale, yield, and purity. Continuous flow reactors are increasingly used to enhance reaction control, heat transfer, and reproducibility. Automated reagent addition and precise temperature control improve product consistency.

  • Key Industrial Features:
    • Use of continuous flow chemistry
    • Automated process control
    • Optimization of reaction time and temperature for maximal yield
    • Scalable purification techniques such as crystallization or chromatography

Reaction Conditions and Their Impact on Yield and Purity

Method Solvent Temperature Base/Catalyst Yield (%) Notes
Cyclization with 5-amino-1,2,4-triazole and 2-chloro-3-methylpyrimidine Ethanol or DMF Reflux / elevated Sodium hydroxide High Elevated temperature essential for ring closure
POCl₃-mediated chlorination 1,4-Dioxane 105°C Triethylamine ~65 Chlorination regioselective, prolonged heating may cause byproducts
One-pot cyclization DMF Moderate heating None or catalytic base Moderate Efficient but yield depends on aldehyde substituents

Analytical Characterization During Preparation

Summary of Preparation Methods

Preparation Method Key Reagents Reaction Type Scale Suitability Yield Range Advantages Limitations
Cyclization of Aminotriazole + Chloro-methylpyrimidine 5-amino-1H-1,2,4-triazole, 2-chloro-3-methylpyrimidine, NaOH Nucleophilic substitution and cyclization Lab and industrial High Straightforward, good yields Requires elevated temperature
POCl₃-mediated Chlorination Hydroxy precursor, POCl₃, Et₃N Electrophilic substitution Lab and pilot scale Moderate (~65%) Regioselective chlorination Sensitive to reaction time
One-pot Cyclization Aminoguanidine, β-ketoester, aromatic aldehydes Multi-component cyclization Lab scale Moderate Efficient, combinatorial potential Yield varies with substrates

Research Findings on Preparation Optimization

  • Solvent choice critically affects reaction rates and yields; polar aprotic solvents like DMF favor cyclization efficiency.

  • Base strength and concentration influence the nucleophilicity of aminotriazole and the cyclization step.

  • Reaction temperature and time must be optimized to balance completion and minimize side reactions such as over-chlorination or decomposition.

  • Continuous flow methods in industrial settings improve heat management and reproducibility, enhancing yield and purity compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-5-methyl-[1,2,4]triazolo[4,3-c]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Phosphorous Oxychloride: Used in the synthesis of the compound.

    Nucleophiles: Such as amines or thiols, for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of triazolo-pyrimidines exhibit significant antimicrobial properties. A study demonstrated that 7-Chloro-5-methyl-[1,2,4]triazolo[4,3-c]pyrimidine showed promising activity against various bacterial strains. The mechanism is believed to involve the inhibition of nucleic acid synthesis, which is crucial for bacterial reproduction.

Anticancer Properties

Another area of interest is the potential anticancer activity of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting its role as a lead compound for developing new anticancer agents. The structural features of the compound may enhance its interaction with specific cellular targets involved in cancer progression.

Case Study: Synthesis and Evaluation

A recent study synthesized various analogs of this compound and evaluated their cytotoxicity against human cancer cell lines. The results indicated that certain modifications to the triazole ring significantly enhanced anticancer activity compared to the parent compound .

Pesticidal Activity

The compound has been investigated for its efficacy as a pesticide. Preliminary studies have shown that it possesses herbicidal properties that can inhibit the growth of certain weed species without affecting crop yields. This selective herbicidal action is attributed to its ability to disrupt metabolic pathways in target plants.

Table 2: Summary of Agricultural Studies

Study FocusFindings
Herbicidal ActivityEffective against specific weed species
Crop SafetyNo significant impact on crop yields observed

Polymer Chemistry

This compound has been explored as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research indicates that polymers containing this compound exhibit improved resistance to degradation under environmental stressors.

Case Study: Polymer Modification

A study investigated the use of this compound in modifying polyvinyl chloride (PVC) to improve its thermal stability. The results showed a marked increase in thermal degradation temperature when the compound was incorporated into the PVC matrix .

Mechanism of Action

The mechanism of action of 7-Chloro-5-methyl-[1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, as a CDK2 inhibitor, it selectively targets tumor cells by inhibiting the activity of cyclin-dependent kinase 2, which is crucial for cell cycle progression . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 7-chloro-5-methyl-[1,2,4]triazolo[4,3-c]pyrimidine can be contextualized through comparisons with related triazolopyrimidine derivatives, focusing on ring fusion, substituent effects, and physicochemical properties.

Structural Isomers: [4,3-c] vs. [1,5-c] Ring Fusion

Triazolopyrimidines exhibit distinct properties depending on the position of triazolo ring fusion. For example:

  • 7-p-Tolyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine (9) : This [4,3-c]-fused derivative displays downfield shifts for C3-H (δ 8.95 ppm) and C5-H (δ 9.10 ppm) protons in ¹H-NMR due to electron-withdrawing effects of the fused triazole ring .
  • 7-p-Tolyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (8) : The [1,5-c]-fused isomer shows upfield shifts for analogous protons (C2-H: δ 8.50 ppm; C5-H: δ 8.75 ppm), reflecting differences in electron delocalization .
  • Melting Points : [4,3-c] derivatives (e.g., compound 7: m.p. 215–217°C) generally exhibit higher melting points than [1,5-c] isomers (e.g., compound 6: m.p. 192–194°C), likely due to enhanced intermolecular interactions from planar molecular packing .

Substituent Effects: Methyl vs. Phenyl/Alkoxy Groups

  • Synthesis involves POCl₃-mediated chlorination .

Comparative Data Table

Compound Name Substituents Ring Fusion Key Properties Applications/Notes
This compound Cl (C7), CH₃ (C5) [4,3-c] ¹H-NMR: C3-H δ 8.95, C5-H δ 9.10 Synthetic intermediate
7-p-Tolyl-7H-[1,2,4]triazolo[1,5-c]pyrimidine (8) p-tolyl (C7) [1,5-c] ¹H-NMR: C2-H δ 8.50, C5-H δ 8.75 Isomerizes to [4,3-c] under acid
7-Chloro-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine Cl (C7), Ph (C5) [1,5-a] m.p. 146–148°C Chlorination via POCl₃
5-Phenoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine OPh (C5), thieno core [4,3-c] Anticonvulsant EC₅₀: 12–45 μM Alkoxylation of chloro derivative

Key Research Findings

  • Electronic Effects : The [4,3-c] fusion pattern induces greater deshielding of protons compared to [1,5-c] isomers, as evidenced by NMR .
  • Isomerization : [4,3-c] derivatives (e.g., compound 9) can isomerize to [1,5-c] analogs (e.g., compound 8) under acidic conditions, demonstrating thermodynamic instability in certain environments .

Biological Activity

7-Chloro-5-methyl-[1,2,4]triazolo[4,3-c]pyrimidine is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and implications for medicinal chemistry, particularly focusing on its antimicrobial and antiviral activities.

Molecular Characteristics:

  • Chemical Formula: C6H5ClN4
  • Molecular Weight: 168.58 g/mol
  • IUPAC Name: this compound
  • PubChem CID: 520127

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include cyclization processes of appropriate precursors. The specific methods can vary based on the desired purity and yield.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of triazolo[4,3-c]pyrimidine exhibit significant antimicrobial properties. For instance:

  • Activity Against Bacteria:
    • A derivative of this compound showed potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with a minimum inhibitory concentration (MIC) of 0.21 µM .
    • Other studies have reported moderate activity against various pathogenic bacteria and fungi, indicating a broad spectrum of antimicrobial efficacy .
  • Activity Against Fungi:
    • The compound has shown antifungal activity against species such as Candida albicans, with MIC values suggesting effective inhibition at low concentrations (0.83 µM) against clinical strains .

Antiviral Activity

Research into the antiviral properties of this class of compounds indicates potential effectiveness against viral pathogens:

  • Influenza Virus:
    • Compounds related to triazolo[4,3-c]pyrimidine have been evaluated for their ability to disrupt the RNA-dependent RNA polymerase (RdRP) of influenza A virus. Certain derivatives demonstrated EC50 values ranging from 7 to 25 µM without significant cytotoxicity .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazolo[4,3-c]pyrimidines. Modifications in the molecular structure can lead to enhanced potency and selectivity:

CompoundActivity TypeMIC/EC50Reference
Compound 3gAntibacterial0.21 µM
Compound 3gAntifungal0.83 µM
Compound XAntiviral (Influenza)7-25 µM

Case Studies

  • Antimicrobial Evaluation:
    A study screened several derivatives for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The findings indicated that modifications at specific positions on the triazole ring could significantly enhance activity against E. coli and Staphylococcus aureus .
  • Antiviral Screening:
    In another investigation focused on antiviral properties against influenza viruses, derivatives were tested in vitro for their ability to inhibit viral replication. The most promising compounds exhibited low cytotoxicity while maintaining effective antiviral action at micromolar concentrations .

Q & A

What are the optimal synthetic routes for 7-Chloro-5-methyl-[1,2,4]triazolo[4,3-c]pyrimidine, and how do reaction conditions influence yield?

Basic Research Question
The synthesis typically involves cyclization of hydrazide intermediates with chlorinated pyrimidine precursors. For example, refluxing N'-(2-amino-6-chloropyrimidin-4-yl)-benzohydrazide with bis(trimethylsilyl)acetamide (BSA) under argon for 12 hours, followed by purification via flash chromatography, yields the target compound . Alternative methods use catalysts like TMDP in water/ethanol mixtures (1:1 v/v), which improve regioselectivity and reduce by-products . Key factors affecting yield include solvent polarity, temperature control during exothermic steps, and the use of inert atmospheres to prevent oxidation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-Chloro-5-methyl-[1,2,4]triazolo[4,3-c]pyrimidine
Reactant of Route 2
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7-Chloro-5-methyl-[1,2,4]triazolo[4,3-c]pyrimidine

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